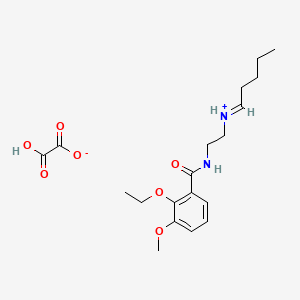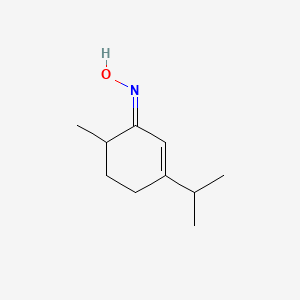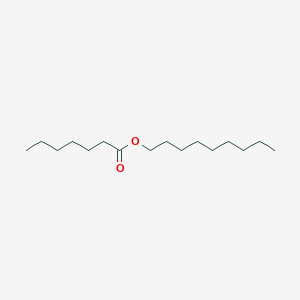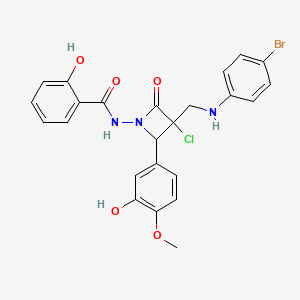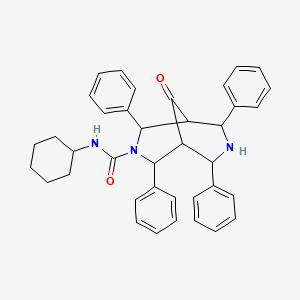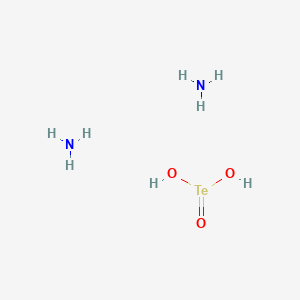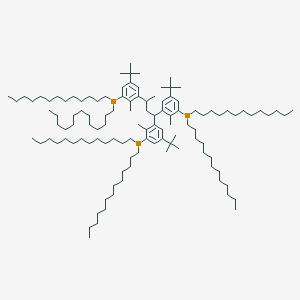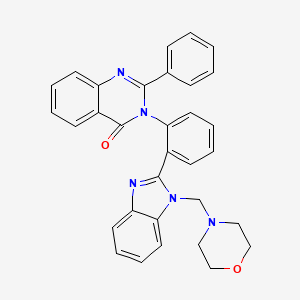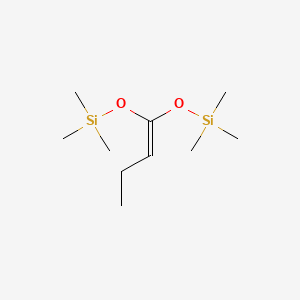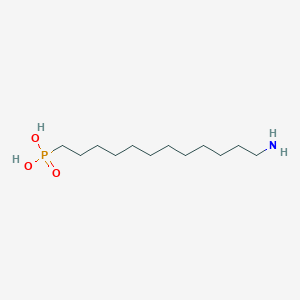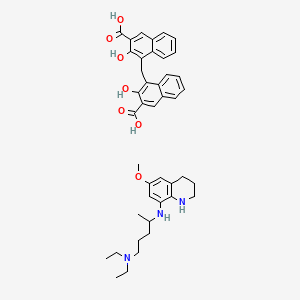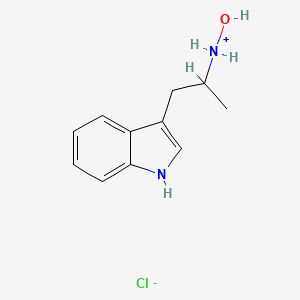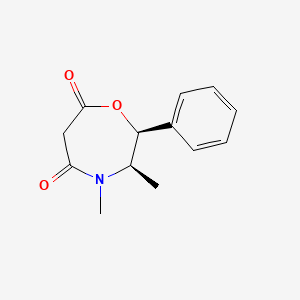
(2S,3R)-3,4-dimethyl-2-phenyl-1,4-oxazepane-5,7-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3R)-3,4-dimethyl-2-phenyl-1,4-oxazepane-5,7-dione is a chiral compound with a unique structure that includes an oxazepane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2S,3R)-3,4-dimethyl-2-phenyl-1,4-oxazepane-5,7-dione can be achieved through several methods. One common approach involves the enantioselective synthesis starting from Garner’s aldehyde, followed by a series of reactions including Horner–Wadsworth–Emmons reaction and 1,4-addition of lithium dialkylcuprates . The reaction conditions typically involve the use of protecting groups and specific reagents to ensure high yields and selectivity.
Industrial Production Methods: Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes . These systems allow for better control over reaction conditions and can be scaled up for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: (2S,3R)-3,4-dimethyl-2-phenyl-1,4-oxazepane-5,7-dione undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions may involve nucleophiles like amines or halides under specific conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxazepane derivatives with additional functional groups, while reduction can lead to the formation of simpler structures with fewer oxygen atoms.
Wissenschaftliche Forschungsanwendungen
(2S,3R)-3,4-dimethyl-2-phenyl-1,4-oxazepane-5,7-dione has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it can be used to study enzyme interactions and as a potential inhibitor of specific biological pathways . In medicine, this compound may have applications in drug development due to its unique structure and reactivity . Industrially, it can be used in the production of pharmaceuticals and other fine chemicals.
Wirkmechanismus
The mechanism of action of (2S,3R)-3,4-dimethyl-2-phenyl-1,4-oxazepane-5,7-dione involves its interaction with specific molecular targets and pathways. This compound may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access . The exact pathways involved depend on the specific application and target enzyme.
Vergleich Mit ähnlichen Verbindungen
Eigenschaften
Molekularformel |
C13H15NO3 |
|---|---|
Molekulargewicht |
233.26 g/mol |
IUPAC-Name |
(2S,3R)-3,4-dimethyl-2-phenyl-1,4-oxazepane-5,7-dione |
InChI |
InChI=1S/C13H15NO3/c1-9-13(10-6-4-3-5-7-10)17-12(16)8-11(15)14(9)2/h3-7,9,13H,8H2,1-2H3/t9-,13-/m1/s1 |
InChI-Schlüssel |
VWGLSJADRJXISE-NOZJJQNGSA-N |
Isomerische SMILES |
C[C@@H]1[C@@H](OC(=O)CC(=O)N1C)C2=CC=CC=C2 |
Kanonische SMILES |
CC1C(OC(=O)CC(=O)N1C)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


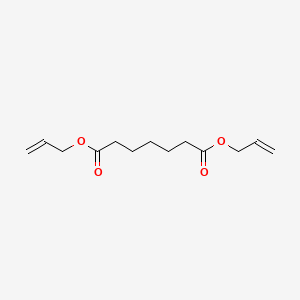
![2-(dimethylamino)-N-[2-(dimethylamino)-2-oxoethyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B13784072.png)
